N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide
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Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C9H8ClF6N3O2S and its molecular weight is 371.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are used extensively in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of targets, depending on their specific structure and the presence of other functional groups .
Mode of Action
It’s known that trifluoromethylpyridine derivatives can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in the protection of crops from pests , suggesting that they may affect pathways related to pest metabolism or survival
Pharmacokinetics
Trifluoromethyl groups are known to enhance the metabolic stability of compounds, potentially improving their bioavailability .
Result of Action
Given the use of trifluoromethylpyridine derivatives in the agrochemical industry , it can be inferred that the compound may have effects on pest organisms at the molecular and cellular level, potentially leading to their death or inhibition.
Biochemical Analysis
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide interacts with various enzymes and proteins. Its biochemical mode of action is shown to rely on the inhibition of succinate dehydrogenase (complex II) that is present in the fungal mitochondrial respiratory chain, thus making it a succinate dehydrogenase inhibitor (SDHI) .
Cellular Effects
The compound affects the fungal growth at all stages beginning from germination to sporulation . It influences cell function by inhibiting the succinate dehydrogenase enzyme, which is crucial for the energy production in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the succinate dehydrogenase enzyme and inhibiting its function . This inhibition disrupts the energy production in the cell, affecting the cell’s ability to carry out its normal functions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in the mitochondrial respiratory chain pathway, where it inhibits the succinate dehydrogenase enzyme . This could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, given its mechanism of action involves the inhibition of a mitochondrial enzyme
Properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF6N3O2S/c10-6-3-5(8(11,12)13)4-18-7(6)17-1-2-19-22(20,21)9(14,15)16/h3-4,19H,1-2H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFEYGNUAXKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.